molecular formula C8H7N5 B1373925 2-(Azidomethyl)imidazo[1,2-a]pyridine CAS No. 182279-10-3

2-(Azidomethyl)imidazo[1,2-a]pyridine

Cat. No.: B1373925
CAS No.: 182279-10-3
M. Wt: 173.17 g/mol
InChI Key: RKCBWMGEMVBYBF-UHFFFAOYSA-N
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Description

2-(Azidomethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core with an azidomethyl group attached at the second positionThe imidazo[1,2-a]pyridine scaffold is known for its biological activity and is a common motif in many pharmacologically active compounds .

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyridines, a class of compounds to which 2-(azidomethyl)imidazo[1,2-a]pyridine belongs, have been reported to inhibit the phospho (p)-protein kinase b (pi3k)-protein kinase b (akt)-mechanistic target of rapamycin (mtor) pathway . They have also shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Mode of Action

Imidazo[1,2-a]pyridines have been reported to inhibit the growth of various pathogens in a dose-dependent manner . They are also known to inhibit the PI3K-Akt-mTOR pathway, inducing intrinsic apoptosis .

Biochemical Pathways

Imidazo[1,2-a]pyridines have been reported to inhibit the pi3k-akt-mtor pathway , which plays a crucial role in cell survival, growth, and proliferation. Inhibition of this pathway can lead to apoptosis, or programmed cell death .

Pharmacokinetics

The pharmacokinetics of similar compounds, such as n-(4-(4-chlorophenoxy)benzyl)-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide, have been studied .

Result of Action

Imidazo[1,2-a]pyridines have been reported to exhibit significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) . They have also been reported to inhibit the growth of various pathogens in a dose-dependent manner .

Action Environment

The synthesis of imidazo[1,2-a]pyridines has been reported to be influenced by various factors, including the presence of transition metals, oxidation, and photocatalysis . These factors could potentially influence the action and stability of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Azidomethyl)imidazo[1,2-a]pyridine typically involves the functionalization of the imidazo[1,2-a]pyridine core. One common method is the reaction of 2-chloromethylimidazo[1,2-a]pyridine with sodium azide under mild conditions. This reaction proceeds via a nucleophilic substitution mechanism, where the chlorine atom is replaced by an azide group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Safety measures are crucial due to the potentially explosive nature of azide compounds .

Chemical Reactions Analysis

Types of Reactions: 2-(Azidomethyl)imidazo[1,2-a]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(Azidomethyl)imidazo[1,2-a]pyridine has several applications in scientific research:

Comparison with Similar Compounds

    2-Chloromethylimidazo[1,2-a]pyridine: Precursor in the synthesis of 2-(Azidomethyl)imidazo[1,2-a]pyridine.

    2-Aminomethylimidazo[1,2-a]pyridine: Obtained by reduction of the azide group.

    2-Nitromethylimidazo[1,2-a]pyridine: Formed by oxidation of the azide group.

Uniqueness: this compound is unique due to the presence of the azidomethyl group, which imparts distinct reactivity and allows for versatile chemical transformations. This makes it a valuable intermediate in synthetic chemistry and a promising candidate in drug discovery .

Properties

IUPAC Name

2-(azidomethyl)imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N5/c9-12-10-5-7-6-13-4-2-1-3-8(13)11-7/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKCBWMGEMVBYBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Azidomethyl)imidazo[1,2-a]pyridine
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2-(Azidomethyl)imidazo[1,2-a]pyridine
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2-(Azidomethyl)imidazo[1,2-a]pyridine
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2-(Azidomethyl)imidazo[1,2-a]pyridine
Reactant of Route 5
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Reactant of Route 6
2-(Azidomethyl)imidazo[1,2-a]pyridine

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